molecular formula C24H34Li4N7O19P3S B054452 Malonyl coenzyme A tetralithium salt CAS No. 116928-84-8

Malonyl coenzyme A tetralithium salt

Cat. No. B054452
M. Wt: 877.4 g/mol
InChI Key: DQLXXYMNINXQSV-QTRRCMKVSA-J
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Description

Synthesis Analysis

The synthesis of malonyl CoA derivatives involves complex biochemical processes. For instance, malonyl CoA synthetase is a key enzyme that catalyzes the formation of malonyl CoA from malonate, ATP, and CoA, requiring Mg2+ for full enzyme activity (Kim & Bang, 1985). Enhancements in malonyl CoA availability have been achieved through genetic interventions in microbial hosts, which is crucial for the synthesis of malonyl CoA-derived products (Xu et al., 2011).

Molecular Structure Analysis

The molecular structure of malonyl CoA and its derivatives has been extensively studied. For example, the malonyl CoA-acyl carrier protein transacylase has been crystallized, providing insights into its three-dimensional structure which is pivotal for understanding fatty acid biosynthesis (Serre et al., 1994).

Chemical Reactions and Properties

Malonyl CoA is involved in a myriad of chemical reactions, including its decarboxylation by malonyl CoA decarboxylase, a step that is crucial for metabolic pathways leading to the formation of acetyl CoA, a key intermediate in energy metabolism (Buckner et al., 1976).

Physical Properties Analysis

The physical properties of malonyl CoA derivatives, such as their stability and solubility, are critical for their practical applications. A study by de Spiegeleer et al. (1989) utilized high-performance liquid chromatography to investigate the stability of malonyl CoA under various conditions, highlighting the importance of factors like pH and magnesium concentration (de Spiegeleer et al., 1989).

Scientific Research Applications

  • Metabolic Engineering and Biosynthesis :

    • Malonyl coenzyme A is crucial in the biosynthesis of polyketides, flavonoids, and biofuels. Efforts to increase its intracellular availability in Escherichia coli have led to a 4-fold increase in malonyl-CoA levels and enhanced production of specific metabolites like naringenin (Xu et al., 2011).
    • It plays a significant role in fatty acid oxidation and energy homeostasis. Mice lacking acetyl-CoA carboxylase 2, which affects malonyl-CoA levels, showed continuous fatty acid oxidation and reduced fat storage (Abu-Elheiga et al., 2001).
  • Lithium-ion Battery Development :

    • Lithium salt of tetrahydroxybenzoquinone, a related compound, has been studied for its potential in sustainable Li-ion battery development. This study offers insights into the application of lithiated organic molecules in battery technology (Chen et al., 2009).
  • Mitochondrial Function and Disease :

    • The mammalian malonyl-CoA synthetase ACSF3 is crucial for mitochondrial protein malonylation and metabolic efficiency, impacting various physiological processes and diseases (Bowman et al., 2017).
  • Post-Translational Modifications :

    • Lysine malonylation, a post-translational modification involving malonyl-CoA, is linked to metabolic disorders, inflammation, and immune regulation, highlighting its broad biological significance (Zou et al., 2023).
  • Energy Homeostasis :

    • Malonyl-CoA in the hypothalamus is a major regulator of energy homeostasis, influencing food intake and energy expenditure (Wolfgang & Lane, 2008).
  • Cardiac Function and Ischemic Heart Disease :

    • Inhibition of malonyl CoA decarboxylase can protect the ischemic heart by reducing fatty acid oxidation and stimulating glucose oxidation, offering a potential therapeutic approach for heart diseases (Dyck et al., 2004).

Safety And Hazards

In case of inhalation, move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .

properties

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N7O19P3S.4Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;;;/q;4*+1/p-4/t12-,17-,18-,19+,23-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLXXYMNINXQSV-QTRRCMKVSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34Li4N7O19P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584478
Record name tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

877.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malonyl coenzyme A tetralithium salt

CAS RN

116928-84-8
Record name Malonyl coenzyme A tetralithium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116928848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Malonyl coenzyme A tetralithium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TWZ6JD7UX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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